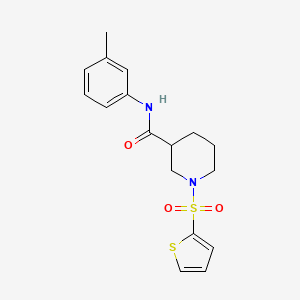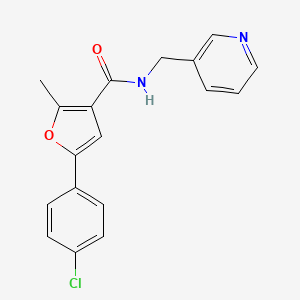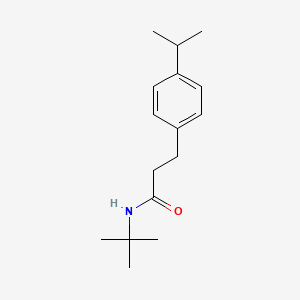![molecular formula C16H20N4OS B4673137 2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4673137.png)
2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine
描述
2-{4-[(5-propyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, commonly known as PPTP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of PPTP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. PPTP has been shown to inhibit the activity of various enzymes, including phosphodiesterases, protein kinases, and histone deacetylases. It has also been shown to activate various receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the sigma-1 receptor. These effects result in the modulation of various signaling pathways, including the cAMP/PKA pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects
PPTP has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to increase the levels of various neurotrophic factors, including BDNF and NGF. These effects result in the modulation of various physiological processes, including neuronal survival, synaptic plasticity, and neurogenesis.
实验室实验的优点和局限性
One of the main advantages of PPTP is its broad spectrum of therapeutic applications. It has been shown to have potential therapeutic applications in various diseases, making it a promising candidate for drug development. Another advantage of PPTP is its relatively low toxicity profile, making it a safer alternative to other drugs with similar therapeutic applications. However, one of the main limitations of PPTP is its poor solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by using various solubilizing agents or by modifying the chemical structure of PPTP.
未来方向
There are several future directions for the research and development of PPTP. One direction is the optimization of the chemical structure of PPTP to improve its solubility and bioavailability. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of PPTP in vivo to better understand its mechanism of action and potential therapeutic applications. Additionally, the development of PPTP as a drug delivery system for other drugs or therapeutic agents is another potential direction for future research. Finally, the investigation of the potential synergistic effects of PPTP with other drugs or therapeutic agents is another promising direction for future research.
科学研究应用
PPTP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and schizophrenia. In cancer research, PPTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, PPTP has been shown to improve cognitive function and reduce the deposition of amyloid-beta plaques in the brain. In Parkinson's disease research, PPTP has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In schizophrenia research, PPTP has been shown to improve cognitive function and reduce the negative symptoms of the disease.
属性
IUPAC Name |
(5-propylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-4-14-11-13(12-22-14)15(21)19-7-9-20(10-8-19)16-17-5-3-6-18-16/h3,5-6,11-12H,2,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVFTMXGNXZCSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Propylthiophen-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4673064.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4673072.png)

![3-cyclopropyl-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4673081.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4673088.png)
![4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4673102.png)
![1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)

![N~1~-(2-methoxydibenzo[b,d]furan-3-yl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4673110.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B4673117.png)

![3-[({[4-(methoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B4673141.png)
![1-benzyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B4673153.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4673155.png)